molecular formula C8H10ClFN2O B1324909 2-(4-Fluorophenoxy)acetimidamide hydrochloride CAS No. 318951-78-9

2-(4-Fluorophenoxy)acetimidamide hydrochloride

Cat. No.: B1324909
CAS No.: 318951-78-9
M. Wt: 204.63 g/mol
InChI Key: GVELHLWKCQWEDO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)acetimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O. It is a derivative of acetimidamide, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

The synthesis of 2-(4-Fluorophenoxy)acetimidamide hydrochloride typically involves the reaction of 4-fluorophenol with chloroacetonitrile to form 2-(4-fluorophenoxy)acetonitrile. This intermediate is then subjected to a reaction with ammonia or an amine to yield 2-(4-fluorophenoxy)acetimidamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

2-(4-Fluorophenoxy)acetimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The imidamide group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

2-(4-Fluorophenoxy)acetimidamide hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)acetimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

2-(4-Fluorophenoxy)acetimidamide hydrochloride can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)acetimidamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenoxy)acetimidamide hydrochloride: Contains a bromine atom in place of fluorine.

    2-(4-Methylphenoxy)acetimidamide hydrochloride: Substituted with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its reactivity and binding characteristics .

Properties

IUPAC Name

2-(4-fluorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELHLWKCQWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639991
Record name (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318951-78-9
Record name (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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